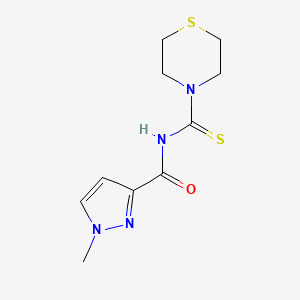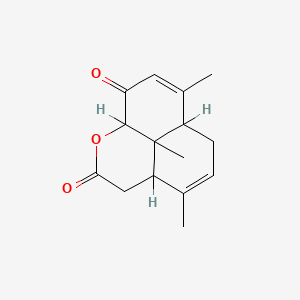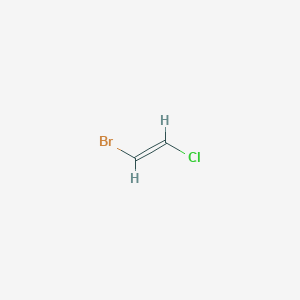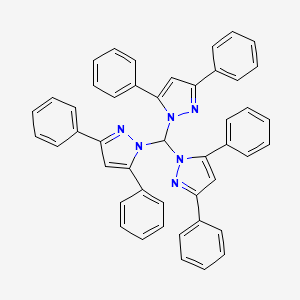
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with thiomorpholine-4-carbothioyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of sulfoxide or sulfone derivatives, while reduction can yield thiol or thioether derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to a variety of derivatives with potentially different biological activities .
Aplicaciones Científicas De Investigación
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiproliferative agent, particularly against certain cancer cell lines .
The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development. Additionally, its unique structural features allow for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .
For instance, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives that exhibit similar biological activities. Some of these compounds include:
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-4-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-5-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-6-carboxamide
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications. The unique structural features of this compound, such as the position of the carboxamide group, contribute to its distinct properties and potential advantages in certain applications .
Propiedades
Número CAS |
944786-86-1 |
|---|---|
Fórmula molecular |
C10H14N4OS2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4OS2/c1-13-3-2-8(12-13)9(15)11-10(16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3,(H,11,15,16) |
Clave InChI |
GLCAYVNCQJEFFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C(=O)NC(=S)N2CCSCC2 |
Solubilidad |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)
![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)





![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
